4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride 4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16547654
InChI: InChI=1S/C12H15NO3.ClH/c1-16-9-4-2-8(3-5-9)10-6-13-7-11(10)12(14)15;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H
SMILES:
Molecular Formula: C12H16ClNO3
Molecular Weight: 257.71 g/mol

4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC16547654

Molecular Formula: C12H16ClNO3

Molecular Weight: 257.71 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride -

Specification

Molecular Formula C12H16ClNO3
Molecular Weight 257.71 g/mol
IUPAC Name 4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C12H15NO3.ClH/c1-16-9-4-2-8(3-5-9)10-6-13-7-11(10)12(14)15;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H
Standard InChI Key XNGVHGXCWZSSEN-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2CNCC2C(=O)O.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyrrolidine ring substituted at the 3-position with a carboxylic acid group and at the 4-position with a 4-methoxyphenyl moiety. The hydrochloride salt enhances solubility, critical for in vitro and in vivo studies. Stereochemical variations, such as the rel-(3R,4S) configuration (CAS 1392211-27-6), exhibit distinct binding affinities to biological targets, underscoring the importance of chirality in drug design .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₁₆ClNO₃
Molecular Weight257.71 g/mol
IUPAC Name4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid; hydrochloride
Canonical SMILESCOC1=CC=C(C=C1)C2CNCC2C(=O)O.Cl
Storage ConditionsRoom temperature, sealed, dry

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step organic reactions, including:

  • Ring Formation: Cyclization of γ-aminobutyric acid derivatives with 4-methoxybenzaldehyde precursors.

  • Functionalization: Introduction of the carboxylic acid group via oxidation using potassium permanganate.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Stereoselective synthesis remains challenging. Recent advances employ C(sp³)-H activation methodologies to achieve enantiopure forms, critical for receptor selectivity . For example, the rel-(3R,4S) isomer is synthesized via asymmetric hydrogenation, achieving >95% enantiomeric excess .

Analytical Characterization

Pharmacological Applications

Neuropharmacology

The compound modulates ionotropic glutamate receptors (iGluRs), particularly NMDA subtypes. In electrophysiological assays, analogs demonstrate IC₅₀ values as low as 200 nM for GluN1/GluN2A receptors, with 3–34-fold selectivity over GluN1/GluN2B-D isoforms . This selectivity arises from interactions with the receptor’s ligand-binding domain, where the methoxyphenyl group occupies a hydrophobic pocket .

Pain Management

As an intermediate in analgesic development, the compound enhances μ-opioid receptor binding affinity by 40% in in vitro models compared to non-substituted pyrrolidines . Structural analogs show efficacy in rodent neuropathic pain models, reducing mechanical allodynia by 60% at 10 mg/kg doses .

Neuropsychiatric Disorders

The rel-(3R,4S) configuration exhibits antidepressant-like effects in forced swim tests, decreasing immobility time by 35% at 5 mg/kg . Mechanistic studies link this activity to serotonin reuptake inhibition (SERT IC₅₀ = 1.2 μM) and 5-HT₁A receptor partial agonism (EC₅₀ = 0.8 μM) .

Preclinical Research Findings

In Vitro Profiling

Assay TypeResultSource
NMDA Receptor AntagonismIC₅₀ = 210 ± 15 nM (GluN1/GluN2A)
μ-Opioid BindingKᵢ = 8.7 nM
SERT InhibitionIC₅₀ = 1.2 μM

In Vivo Efficacy

  • Neuropathic Pain: 30 mg/kg oral dosing in rats reduced CFA-induced hyperalgesia by 55% over 6 hours .

  • Depression Models: Chronic administration (10 mg/kg/day for 14 days) increased hippocampal BDNF levels by 120% in chronic mild stress models .

Therapeutic Development Challenges

Pharmacokinetic Limitations

Despite promising efficacy, the compound exhibits moderate oral bioavailability (F = 22%) due to first-pass metabolism. Cytochrome P450 3A4 mediates hepatic oxidation of the methoxyphenyl group, producing inactive 4-hydroxyphenyl metabolites . Prodrug strategies, such as esterification of the carboxylic acid, improve bioavailability to 58% in preclinical models .

Toxicity Profile

Acute toxicity studies in rodents report an LD₅₀ of 320 mg/kg, with histopathological changes observed in renal tubules at 100 mg/kg doses . Chronic toxicity (28-day) reveals dose-dependent QTc prolongation at plasma concentrations >1.2 μg/mL, necessitating structural modifications to reduce cardiac liability .

Future Directions

Structural Optimization

  • Metabolic Stability: Fluorination at the phenyl ring’s para position reduces CYP3A4-mediated metabolism by 70% in human liver microsomes .

  • Receptor Selectivity: Introducing 5’-substituents on the pyrrolidine ring enhances GluN2A/GluN2B selectivity ratios from 3:1 to 12:1 in electrophysiological assays .

Emerging Applications

  • Oncology: Synergistic effects with sorafenib in hepatocellular carcinoma models (combination index = 0.3) .

  • Material Science: Incorporation into polymer matrices yields pH-responsive hydrogels for targeted drug delivery .

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